4-[(Dimethylamino)methyl]-3-methylaniline
CAS No.: 948572-70-1
Cat. No.: VC2566146
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Dimethylamino)methyl]-3-methylaniline - 948572-70-1](/images/structure/VC2566146.png)
Specification
CAS No. | 948572-70-1 |
---|---|
Molecular Formula | C10H16N2 |
Molecular Weight | 164.25 g/mol |
IUPAC Name | 4-[(dimethylamino)methyl]-3-methylaniline |
Standard InChI | InChI=1S/C10H16N2/c1-8-6-10(11)5-4-9(8)7-12(2)3/h4-6H,7,11H2,1-3H3 |
Standard InChI Key | LWVJANMCUNEPPA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N)CN(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)N)CN(C)C |
Introduction
Chemical Structure and Molecular Properties
4-[(Dimethylamino)methyl]-3-methylaniline is an aromatic amine derivative characterized by an aniline core with two key substituents: a dimethylaminomethyl group at the para position (C-4) and a methyl group at the meta position (C-3). This unique arrangement of functional groups contributes to its distinctive chemical behavior and applications.
Structural Identification
The compound is identified by the following parameters:
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₆N₂ |
Molecular Weight | 164.25 g/mol |
CAS Number | 948572-70-1 |
InChI | InChI=1S/C10H16N2/c1-8-6-10(11)5-4-9(8)7-12(2)3/h4-6H,7,11H2,1-3H3 |
InChIKey | LWVJANMCUNEPPA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)N)CN(C)C |
The molecular structure consists of a benzene ring with an amino group (-NH₂) at position 4, a dimethylaminomethyl group [-CH₂N(CH₃)₂] at position 3, and a methyl group (-CH₃) adjacent to the dimethylaminomethyl substituent .
Physical Properties
The physical properties of 4-[(Dimethylamino)methyl]-3-methylaniline are important determinants of its behavior in various applications and reactions:
Property | Value |
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Physical State | Solid at room temperature |
Melting Point | Data not available in search results |
Boiling Point | Estimated around 230-240°C (based on similar compounds) |
Solubility | Soluble in organic solvents; limited water solubility |
Density | Approximately 1.0 g/cm³ (estimated based on similar compounds) |
Synthesis and Preparation Methods
The synthesis of 4-[(Dimethylamino)methyl]-3-methylaniline typically involves well-established organic chemistry procedures. The Mannich reaction represents the most common synthetic approach to this compound.
Mannich Reaction
The primary method for synthesizing 4-[(Dimethylamino)methyl]-3-methylaniline is through the Mannich reaction, which involves the amino alkylation of an aromatic compound using formaldehyde and a secondary amine . The general scheme can be represented as:
3-Methylaniline + Formaldehyde + Dimethylamine → 4-[(Dimethylamino)methyl]-3-methylaniline
The reaction proceeds via the following mechanism:
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Formation of an iminium ion from dimethylamine and formaldehyde
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Electrophilic aromatic substitution on the 3-methylaniline by the iminium ion
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Formation of the desired product with the dimethylaminomethyl group at the para position to the amine
Alternative Synthetic Routes
Alternative methods for preparing this compound include:
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Reduction of corresponding nitro derivatives
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Palladium-catalyzed coupling reactions
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Functionalization of pre-existing aromatic scaffolds
Chemical Reactivity
4-[(Dimethylamino)methyl]-3-methylaniline exhibits chemical reactivity characteristic of both aromatic amines and tertiary amines, making it a versatile starting material for various transformations.
Reactions of the Primary Amine Group
The primary amine (-NH₂) can participate in numerous reactions:
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Diazotization: Reaction with sodium nitrite in acidic conditions to form diazonium salts
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Acylation: Reaction with acid chlorides or anhydrides to form amides
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Alkylation: Formation of secondary and tertiary amines
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Reductive amination: Reaction with carbonyl compounds under reducing conditions
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Nucleophilic addition: Attack on electrophilic centers
Reactions of the Dimethylamino Group
The dimethylamino moiety can undergo:
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Quaternization: Formation of quaternary ammonium salts with alkyl halides
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Oxidation: Conversion to N-oxides
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Elimination: Under certain conditions, elimination to form unsaturated systems
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Coordination: Acting as a ligand for metal complexes
Applications in Scientific Research and Industry
4-[(Dimethylamino)methyl]-3-methylaniline finds applications in various scientific and industrial domains due to its unique structural features and reactivity.
Pharmaceutical Applications
The compound serves as a valuable intermediate in pharmaceutical synthesis due to its bifunctional nature:
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Drug Development: Used in the synthesis of pharmaceutical compounds, particularly those requiring both amine functionalities and aromatic cores
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Structure-Activity Relationship Studies: Employed in medicinal chemistry to explore the effects of structural modifications on biological activity
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Pharmacophore Development: Serves as a scaffold for constructing molecules with specific pharmacological properties
Dye Chemistry
The aniline-based structure makes this compound suitable for applications in dye chemistry:
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Disperse Dyes: Used in the synthesis of disperse dyes for polyester fabrics
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Color Development: Applied in photographic processes as a color developing agent
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Chromophore Precursor: Serves as a precursor for various chromophoric systems
Analytical Chemistry
In analytical chemistry, this compound finds use as:
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Reagent: For detection and quantification of various analytes
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Complexing Agent: Forms colored complexes with specific analytes
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Chromatographic Standard: Used in calibration of detection systems
Comparative Analysis with Related Compounds
Understanding how 4-[(Dimethylamino)methyl]-3-methylaniline compares to structurally similar compounds provides insight into its unique properties and applications.
Structural Analogues
Compound | Structure Variation | Key Differences in Properties |
---|---|---|
4-[(Dimethylamino)methyl]aniline | Lacks methyl group at C-3 | Different electronic distribution; altered basicity |
4-[(Dimethylamino)methyl]-2-methylaniline | Methyl group at C-2 instead of C-3 | Different steric effects; altered reactivity patterns |
3-[(Dimethylamino)methyl]-4-methylaniline | Reversed positions of functional groups | Different electronic effects; altered regioselectivity in reactions |
N,N-Dimethylaniline | Direct N,N-dimethyl substitution on aniline | Different chemical reactivity; lacks CH₂ spacer |
Functional Group Effects
The positioning of functional groups in 4-[(Dimethylamino)methyl]-3-methylaniline significantly impacts its chemical behavior:
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The meta-methyl group influences the electronic distribution in the aromatic ring
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The para-amino group activates the ring toward electrophilic substitution
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The dimethylaminomethyl group provides basic character and potential for further functionalization
Spectroscopic Characterization
Spectroscopic methods provide valuable tools for the identification and structural elucidation of 4-[(Dimethylamino)methyl]-3-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the compound's structure, the expected ¹H NMR spectral features would include:
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Signals for the aromatic protons (approximately 6.5-7.5 ppm)
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A singlet for the methyl group attached to the aromatic ring (approximately 2.2-2.3 ppm)
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A singlet for the methylene group (-CH₂-) connecting the aromatic ring to the dimethylamino group (approximately 3.3-3.5 ppm)
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A singlet for the N,N-dimethyl protons (approximately 2.2-2.4 ppm)
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A broad signal for the primary amine protons (approximately 3.5-4.0 ppm)
Mass Spectrometry
In mass spectrometry, characteristic fragmentation patterns would include:
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Molecular ion peak at m/z 164
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Fragment corresponding to loss of dimethylamine (m/z 121)
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Fragment corresponding to loss of both amino groups
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Potential fragmentation of the aromatic ring
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